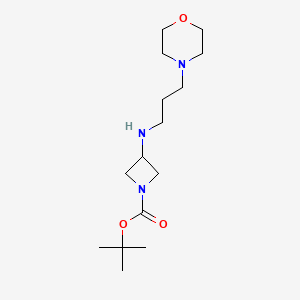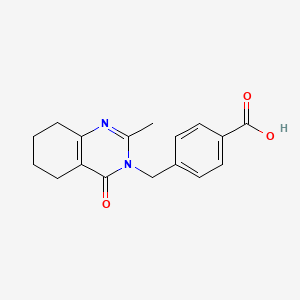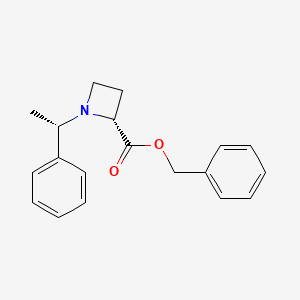![molecular formula C17H22N2O3 B11835402 Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)
Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) est un composé spiro caractérisé par sa structure bicyclique unique, qui comprend une jonction spiro où deux cycles sont liés par un seul atome de carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) implique généralement la réaction du tétrahydropyran-4-carbonitrile avec le 1-bromo-2-fluoroéthane. Cette réaction se déroule en plusieurs étapes, notamment l'alkylation et l'hétérocyclisation, pour former le composé spiro souhaité . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que le tris(acétoxy)borohydrure de sodium .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) peut subir diverses réactions chimiques, notamment :
Réduction : Ceci implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, dichlorométhane comme solvant.
Réduction : Hydrure de lithium et d'aluminium, méthanol comme solvant.
Substitution : Hydroxyde de sodium, agents d'halogénation, dichlorométhane comme solvant.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxygénés, tandis que la réduction pourrait produire des composés plus saturés.
Applications de recherche scientifique
Le carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, empêchant ainsi l'accès du substrat. Cette interaction peut moduler diverses voies biochimiques, conduisant à ses effets biologiques observés .
Applications De Recherche Scientifique
Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-oxa-2-azaspiro[4.5]décane
- 2,8-diazaspiro[4.5]décane
- 2,7-diazaspiro[4.5]décane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Unicité
Le carbamate de benzyl (3-oxo-2-azaspiro[4.5]décan-8-yl) est unique en raison de sa structure spiro spécifique et de la présence de groupes fonctionnels benzyl et carbamate. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
benzyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-10-17(12-18-15)8-6-14(7-9-17)19-16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXHBPCRVHVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














